Chloromethyl (tert-butoxycarbonyl)-L-glutaminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate typically involves the Steglich esterification method. This method is known for its mild reaction conditions, making it suitable for substrates that are sterically demanding or acid-labile . The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate, can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.
Scientific Research Applications
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of peptides and other amine-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate exerts its effects involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amine. This free amine can then participate in various biochemical pathways and reactions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl esters: Commonly used in organic synthesis for protecting carboxylic acids.
Uniqueness
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate is unique due to its specific combination of functional groups, which allows for versatile applications in both synthetic and biological contexts. Its ability to undergo various chemical reactions and its use as a protecting group in peptide synthesis highlight its importance in research and industry.
Properties
Molecular Formula |
C11H19ClN2O5 |
---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
chloromethyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C11H19ClN2O5/c1-11(2,3)19-10(17)14-7(4-5-8(13)15)9(16)18-6-12/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,17)/t7-/m0/s1 |
InChI Key |
PWJAFEFGGXKKBT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OCCl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.